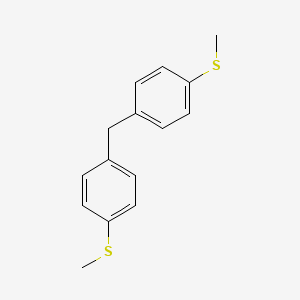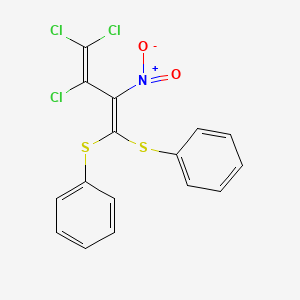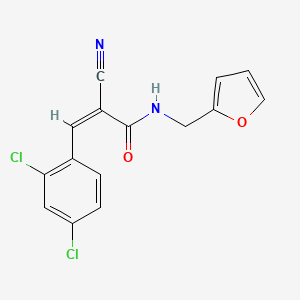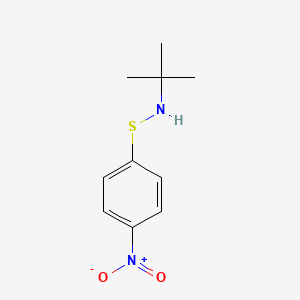![molecular formula C19H15NO B11966880 6-Ethoxybenzo[j]phenanthridine CAS No. 2178-34-9](/img/structure/B11966880.png)
6-Ethoxybenzo[j]phenanthridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxybenzo[j]phenanthridine is a heterocyclic aromatic compound with the molecular formula C19H15NO. It belongs to the phenanthridine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound is characterized by its unique structure, which includes an ethoxy group attached to the phenanthridine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxybenzo[j]phenanthridine can be achieved through various methods. One common approach involves the cyclization of biphenyl-2-carbaldehyde O-acetyl oximes under UV radiation, which yields phenanthridines . Another method includes the I2-mediated intramolecular sp3 C–H amination of aniline precursors . These methods typically require specific reaction conditions such as UV irradiation or the presence of iodine as a catalyst.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthetic routes.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Ethoxybenzo[j]phenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenanthridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted phenanthridines, quinones, and dihydro derivatives, which have significant applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
6-Ethoxybenzo[j]phenanthridine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound exhibits DNA-binding properties, making it useful in genetic and cellular studies.
Industry: It is used in the development of fluorescent markers and dyes for various industrial applications.
Mécanisme D'action
The biological activity of 6-Ethoxybenzo[j]phenanthridine is primarily attributed to its ability to interact with DNA and proteins. The compound can intercalate into DNA strands, disrupting the replication process and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can bind to bacterial penicillin-binding proteins, affecting cell wall synthesis and exhibiting antibacterial properties .
Comparaison Avec Des Composés Similaires
Benzo[c]phenanthridine: Similar in structure but lacks the ethoxy group.
Phenanthridine: The parent compound without any substituents.
Ethidium Bromide: A well-known DNA intercalator used as a fluorescent marker.
Uniqueness: 6-Ethoxybenzo[j]phenanthridine stands out due to its unique ethoxy substitution, which enhances its biological activity and specificity. This modification allows for better interaction with molecular targets, making it a valuable compound in medicinal chemistry and biological research .
Propriétés
Numéro CAS |
2178-34-9 |
|---|---|
Formule moléculaire |
C19H15NO |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
6-ethoxybenzo[j]phenanthridine |
InChI |
InChI=1S/C19H15NO/c1-2-21-19-17-12-14-8-4-3-7-13(14)11-16(17)15-9-5-6-10-18(15)20-19/h3-12H,2H2,1H3 |
Clé InChI |
BRHZZHJJYVBMLW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC2=CC=CC=C2C3=CC4=CC=CC=C4C=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Tert-butylphenyl)-4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966799.png)




![methyl 4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B11966854.png)






![6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol](/img/structure/B11966894.png)
![7-hydroxy-9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11966901.png)
